molecular formula C16H15NO4S2 B2657761 (Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 853903-95-4

(Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No. B2657761
CAS RN: 853903-95-4
M. Wt: 349.42
InChI Key: NREPEKPAWJSBJE-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, also known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has gained attention in recent years due to its potential therapeutic benefits.

Scientific Research Applications

Anticancer Activity

Research has shown that 4-thiazolidinones with benzothiazole moieties, which are structurally related to the compound , exhibit significant anticancer activity. These compounds have been evaluated for their effectiveness against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Notably, specific derivatives demonstrated high activity, suggesting their potential as therapeutic agents in cancer treatment (Havrylyuk et al., 2010).

Antimicrobial Activity

Derivatives of the compound have also been synthesized and tested for antimicrobial activity. A study on (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid and its derivatives revealed good to moderate activity against both gram-positive and gram-negative bacteria. Certain compounds showed activity comparable to standard drugs against specific bacterial strains, highlighting their potential as antimicrobial agents (PansareDattatraya & Devan, 2015).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives related to this compound have been investigated for their use as corrosion inhibitors. These studies indicate that such compounds can effectively protect metals against corrosion in acidic environments, offering a promising approach for extending the lifespan of metal components in various industrial applications (Hu et al., 2016).

Supramolecular Structures

The structural analysis of thioxothiazolidinone derivatives has contributed to the understanding of supramolecular chemistry. Research on the crystal structures of these compounds has revealed various hydrogen-bonded arrangements, such as dimers, chains, and sheets, which are critical for designing materials with specific properties (Delgado et al., 2005).

properties

IUPAC Name

2-[(5Z)-4-oxo-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c1-3-8-21-12-7-5-4-6-11(12)9-13-14(18)17(16(22)23-13)10(2)15(19)20/h3-7,9-10H,1,8H2,2H3,(H,19,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREPEKPAWJSBJE-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2OCC=C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2OCC=C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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